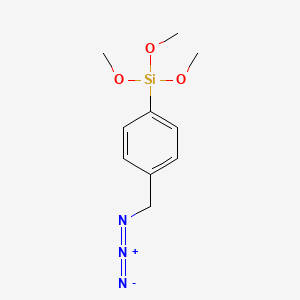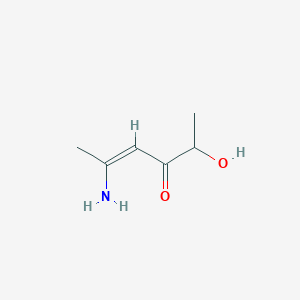
C4SGS4H4HM
Descripción general
Descripción
The compound C4SGS4H4HM , also known by its chemical formula C15H16BrN3O8S , is a complex organic molecule with significant applications in various scientific fields . This compound is characterized by its unique structure, which includes bromine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
C4SGS4H4HM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mecanismo De Acción
Unii-C4sgs4H4HM, also known as Brexucabtagene autoleucel, is a groundbreaking advancement in the realm of biological medications .
Target of Action
Brexucabtagene autoleucel is a modified autologous chimeric antigen receptor (CAR) T cell therapy . It employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . The primary target of this compound is CD19, a protein expressed on the surface of B cells, which are a type of white blood cell .
Mode of Action
The compound interacts with its targets by binding to the CD19 protein on the B cells . This binding triggers a series of events that lead to the activation of the T cells, which then proliferate and kill the cancer cells .
Biochemical Pathways
The activation of the T cells leads to the release of various cytokines and chemokines, which recruit more immune cells to the site of the tumor, enhancing the immune response . This results in the destruction of the cancer cells and the shrinkage of the tumor .
Pharmacokinetics
The pharmacokinetics of Brexucabtagene autoleucel are complex and are influenced by various factors such as the patient’s immune status and the tumor burden . After administration, the CAR T cells proliferate in the body and migrate to the site of the tumor . The bioavailability of the compound is high as it is administered directly into the bloodstream .
Result of Action
The result of the action of Brexucabtagene autoleucel is the destruction of the cancer cells and the shrinkage of the tumor . This leads to a reduction in the symptoms of the disease and an improvement in the patient’s quality of life .
Action Environment
The action of Brexucabtagene autoleucel is influenced by various environmental factors such as the patient’s immune status and the tumor microenvironment . For example, a strong immune response can enhance the efficacy of the compound, while a suppressive tumor microenvironment can reduce its efficacy .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Unii-C4sgs4H4HM plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, influencing their activity and function. For instance, Unii-C4sgs4H4HM can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active sites of enzymes or altering their conformation, which can lead to changes in their catalytic activity.
Cellular Effects
Unii-C4sgs4H4HM has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Unii-C4sgs4H4HM can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of Unii-C4sgs4H4HM involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Unii-C4sgs4H4HM can bind to specific enzymes, inhibiting their activity by blocking their active sites or inducing conformational changes that reduce their catalytic efficiency . This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, Unii-C4sgs4H4HM can activate certain enzymes by enhancing their binding affinity for substrates or cofactors, thereby increasing their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-C4sgs4H4HM can change over time. Studies have shown that the stability and degradation of Unii-C4sgs4H4HM can influence its long-term effects on cellular function . For instance, the compound may degrade into inactive forms over time, reducing its efficacy in biochemical reactions. Additionally, prolonged exposure to Unii-C4sgs4H4HM can lead to adaptive cellular responses, such as changes in gene expression or metabolic activity, which can alter its overall impact on cells.
Dosage Effects in Animal Models
The effects of Unii-C4sgs4H4HM vary with different dosages in animal models. At low doses, Unii-C4sgs4H4HM may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Unii-C4sgs4H4HM can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
Unii-C4sgs4H4HM is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, Unii-C4sgs4H4HM can influence the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby affecting the overall metabolic state of cells. These interactions can lead to changes in the levels of key metabolites, which can have downstream effects on cellular function and homeostasis.
Transport and Distribution
The transport and distribution of Unii-C4sgs4H4HM within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of Unii-C4sgs4H4HM across cellular membranes and its localization within different cellular compartments. The distribution of Unii-C4sgs4H4HM can influence its activity and function, as its concentration in specific regions of the cell can determine its interactions with target biomolecules.
Subcellular Localization
Unii-C4sgs4H4HM exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Unii-C4sgs4H4HM may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular processes. The subcellular localization of Unii-C4sgs4H4HM is crucial for its role in regulating biochemical reactions and cellular functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C4SGS4H4HM involves multiple steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:
Halogenation: Introduction of bromine into the molecular structure.
Nitration: Incorporation of nitrogen groups under controlled conditions.
Oxidation and Reduction: Adjusting the oxidation states of various atoms to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained. Techniques such as hydrothermal carbonization and metathesis reactions are commonly used to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
C4SGS4H4HM undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state products.
Reduction: Can be reduced using reducing agents to form lower oxidation state products.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, diazonium salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated derivatives, while reduction could produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
C15H16BrN3O8S: Shares a similar structure but with different functional groups.
C15H16ClN3O8S: Chlorine instead of bromine, leading to different reactivity.
C15H16IN3O8S: Iodine substitution, affecting its chemical properties.
Uniqueness
C4SGS4H4HM is unique due to its specific combination of bromine, nitrogen, oxygen, and sulfur atoms, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9-/t10-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKZDOTKQWEAL-UCBXJQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C(=O)CBr)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83305-12-8 | |
| Record name | (6R,7R)-3-((Acetyloxy)methyl)-7-(((2Z)-4-bromo-2-(methoxyimino)-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083305128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-3-((ACETYLOXY)METHYL)-7-(((2Z)-4-BROMO-2-(METHOXYIMINO)-1,3-DIOXOBUTYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4SGS4H4HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)
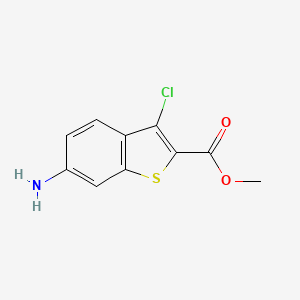
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)
![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)

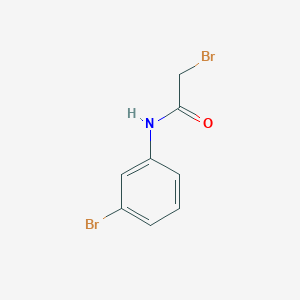


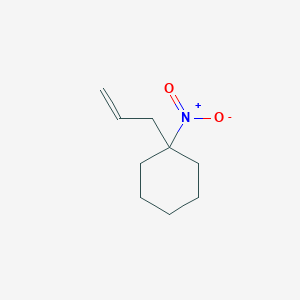
![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)
